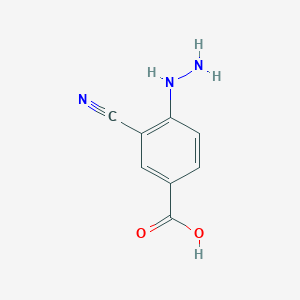

3-Cyano-4-hydrazinylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7N3O2 |

|---|---|

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

3-cyano-4-hydrazinylbenzoic acid |

InChI |

InChI=1S/C8H7N3O2/c9-4-6-3-5(8(12)13)1-2-7(6)11-10/h1-3,11H,10H2,(H,12,13) |

InChI-Schlüssel |

RFFUTBPIAHBTQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)NN |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the 3-Cyano-4-hydrazinylbenzoic Acid Core Structure

The synthesis of the this compound core structure involves multiple strategic steps to introduce the required functional groups onto the benzoic acid ring. Key methodologies include the introduction of the cyano group via diazotization and subsequent nitrile formation, derivatization from substituted aminobenzoic acids, and halogen exchange reactions.

A primary method for introducing a cyano group onto an aromatic ring is through the Sandmeyer reaction. nih.govorganic-chemistry.org This reaction typically involves the diazotization of an amino group, followed by treatment with a cyanide source, often in the presence of a copper catalyst. nih.govresearchgate.net

In the context of synthesizing a 3-cyano-4-substituted benzoic acid derivative, a suitable starting material would be a 4-amino-3-substituted benzoic acid. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. google.comscirp.org The resulting diazonium salt is then reacted with a cyanide salt, such as copper(I) cyanide or a mixture of potassium cyanide and a copper(I) salt, to replace the diazonium group with a cyano group. researchgate.netscirp.org Careful control of temperature and pH is often necessary to achieve good yields and minimize side reactions, such as hydroxylation or nitration. scirp.orgscirp.org

For instance, the synthesis of 4-cyanobenzoic acid from 4-aminobenzoic acid (pABA) has been demonstrated through a Sandmeyer cyanation. scirp.orgscirp.org This process involves the in situ generation of nitrous acid from sulfuric acid and sodium nitrite, which is then added to a cold, dilute sulfuric acid solution of pABA. scirp.org The resulting diazonium salt is subsequently neutralized and reacted with sodium cyanide in the presence of copper(I) sulfate (B86663) to yield 4-cyanobenzoic acid. scirp.org A similar strategy could be adapted for a precursor to this compound.

Table 1: Key Reactions in the Sandmeyer Cyanation of Aminobenzoic Acids

| Step | Reactants | Reagents | Product | Conditions |

| Diazotization | 4-Aminobenzoic acid | Sodium nitrite, Sulfuric acid | 4-Carboxybenzenediazonium salt | Cold, dilute sulfuric acid |

| Cyanation | 4-Carboxybenzenediazonium salt | Sodium cyanide, Copper(I) sulfate | 4-Cyanobenzoic acid | - |

The synthesis of the target compound can also commence from appropriately substituted aminobenzoic acids. google.com This approach involves a series of functional group transformations on the benzoic acid core. For example, a synthetic route could start with a 4-nitrobenzoic acid derivative. google.com The nitro group can be reduced to an amino group using various reducing agents such as iron in the presence of hydrochloric acid (Fe/HCl), tin(II) chloride in hydrochloric acid (SnCl₂/HCl), or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or nickel. google.com

Once the amino group is in place, it can be diazotized and converted to a cyano group as described in the Sandmeyer reaction. google.com This multi-step process allows for the strategic introduction of the cyano and amino (or a precursor to the hydrazinyl) groups at the desired positions on the benzoic acid ring. For example, a process for preparing a 2-R-substituted 4-cyanobenzoic acid derivative involves starting with a 2-R-substituted 4-nitrotoluene, oxidizing the methyl group to a carboxylic acid, hydrogenating the nitro group to an amino group, and finally converting the amino group to a cyano group via diazotization and reaction with a cyanide source. google.com

Halogen exchange reactions can be a valuable tool in the synthesis of precursors for this compound. google.com For instance, a chloro substituent can be replaced by a fluoro substituent by treating the chloro-substituted compound with a metal fluoride (B91410). This can be a strategic step to modify the reactivity of the aromatic ring or to introduce a specific halogen required for subsequent reactions.

A described process for preparing 3-fluoro-4-cyanobenzoic acid illustrates this approach. google.com The synthesis begins with 2-chloro-4-nitrobenzoic acid, which undergoes a halogen exchange with a metal fluoride to form 2-fluoro-4-nitrobenzoic acid. The nitro group is then reduced to an amino group, forming 2-fluoro-4-aminobenzoic acid. Finally, this intermediate is diazotized and treated with a cyanide source to yield 3-fluoro-4-cyanobenzoic acid. google.com While this example leads to a fluorinated analog, similar principles of halogen exchange could be employed to facilitate the synthesis of the this compound core structure by creating a more reactive intermediate for subsequent nucleophilic substitution reactions.

Synthesis of Hydrazinylbenzoic Acid Precursors (e.g., 4-Hydrazinobenzoic Acid)

The synthesis of hydrazinylbenzoic acids is a critical step in preparing the final target compound. These precursors are typically synthesized from either nitroaromatic compounds or aminobenzoic acids.

A common method for synthesizing hydrazinyl compounds involves the reduction of the corresponding nitro aromatic compounds. For the synthesis of 4-hydrazinobenzoic acid, one could start with 4-nitrobenzoic acid. The nitro group can be reduced to a hydrazinyl group using various reducing agents. While direct reduction to a hydrazine (B178648) is less common, a typical strategy involves reduction of the nitro group to an amine, followed by diazotization and further reduction. google.com

For example, 4-nitrobenzoic acid can be reduced to 4-aminobenzoic acid. google.com This reduction can be achieved using methods like catalytic hydrogenation or with reducing metals in acidic media. google.com The resulting 4-aminobenzoic acid can then be converted to 4-hydrazinobenzoic acid.

The conversion of aminobenzoic acids to hydrazinylbenzoic acids is a well-established synthetic route. google.comchemicalbook.comsemanticscholar.org This transformation is typically achieved through diazotization of the amino group, followed by reduction of the resulting diazonium salt.

A common procedure for the synthesis of 4-hydrazinobenzoic acid from 4-aminobenzoic acid involves the following steps: google.comsemanticscholar.org

Diazotization: 4-aminobenzoic acid is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. google.com

Reduction: The diazonium salt is then reduced to the hydrazine. A variety of reducing agents can be used for this step.

Sodium sulfite (B76179)/bisulfite: One method employs sodium sulfite or sodium bisulfite as the reducing agent. google.com The reaction is typically carried out under controlled pH (7-9) and temperature (10-35 °C) conditions. google.com

Tin(II) chloride: Another effective reducing agent is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com The diazonium salt solution is added to a solution of SnCl₂ at low temperature, and the reaction mixture is stirred to allow for the reduction to the hydrazine hydrochloride salt. chemicalbook.com

The crude hydrazinylbenzoic acid hydrochloride can then be isolated by filtration and purified, for example, by recrystallization. chemicalbook.com The free hydrazinobenzoic acid can be obtained by treating the hydrochloride salt with a base.

Table 2: Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid

| Step | Starting Material | Reagents | Intermediate/Product | Key Conditions |

| Diazotization | 4-Aminobenzoic acid | Sodium nitrite, Hydrochloric acid | 4-Carboxybenzenediazonium chloride | 0-5 °C |

| Reduction (Method 1) | 4-Carboxybenzenediazonium chloride | Sodium bisulfite/sulfite | 4-Hydrazinobenzoic acid | pH 7-9, 10-35 °C |

| Reduction (Method 2) | 4-Carboxybenzenediazonium chloride | Tin(II) chloride, Hydrochloric acid | 4-Hydrazinobenzoic acid hydrochloride | 0 °C to room temperature |

Derivatization Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a key functional group for constructing a variety of derivatives through condensation and cyclization reactions.

Formation of Hydrazone Derivatives through Condensation with Carbonyl Compounds

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a fundamental transformation that yields stable hydrazone derivatives. researchgate.netnih.gov This condensation reaction is typically straightforward and high-yielding. researchgate.net The nucleophilic nitrogen atom of the hydrazinyl group in this compound attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage.

This reaction can be performed under acidic conditions, often using a catalytic amount of glacial acetic acid or sulfuric acid in an alcoholic solvent to accelerate the formation of the hydrazone product. researchgate.net For instance, the synthesis of hydrazone derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid was achieved by reacting the corresponding aldehyde with various substituted hydrazines in ethanol. nih.govmdpi.com Similarly, 4-hydrazinobenzoic acid has been effectively used as a derivatizing agent for the analysis of low-molecular-weight aldehydes, where it reacts to form the corresponding hydrazones, which can then be analyzed using techniques like HPLC-UV and CE-DAD. nih.govunesp.br The reaction involves the terminal primary amine of the hydrazine reacting with the carbonyl group to form an imide. unesp.br

The general scheme for the condensation of this compound with a generic aldehyde (R-CHO) or ketone (R1-CO-R2) is as follows:

Cyclization Reactions for Heterocyclic Ring Formation

The hydrazinyl moiety is a crucial precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Through cyclization reactions, derivatives of this compound can be converted into stable ring systems such as pyrazoles, triazoles, and pyrano[2,3-c]pyrazoles.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction of a hydrazine with a β-ketoester is a well-established method for pyrazole (B372694) synthesis. nih.govrsc.org The initial hydrazone formation is followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. Microwave activation has been successfully used to synthesize 4-amino-3-cyano-N-arylpyrazoles via a Thorpe-Ziegler cyclization. nih.gov

Triazoles: 1,2,3-Triazoles can be synthesized via the Boulton–Katritzky rearrangement of hydrazones derived from certain heterocyclic systems. beilstein-journals.org Another prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of click chemistry. In this context, a derivative of this compound would first be converted into an azide, which then reacts with an alkyne to form the triazole ring. Alternatively, 1,2,4-triazoles can be formed through the cyclization of 1,2,4-triazenes or by the reaction of hydrazones with other reagents under oxidative conditions. researchgate.net

Pyrano[2,3-c]pyrazoles: This fused heterocyclic system is of significant interest and is often synthesized via multi-component reactions involving a hydrazine. arkat-usa.org A typical approach is the one-pot, four-component reaction of a hydrazine hydrate (B1144303), an aldehyde, malononitrile (B47326), and a β-ketoester like ethyl acetoacetate (B1235776). nih.govresearchgate.netias.ac.in The reaction sequence involves the initial formation of a pyrazolone (B3327878) from the hydrazine and β-ketoester, followed by a Knoevenagel condensation with the aldehyde, and finally a Michael addition and cyclization with malononitrile to afford the dihydropyrano[2,3-c]pyrazole scaffold. arkat-usa.orgnih.gov

Innovative Synthetic Strategies and Green Chemistry Principles

Modern organic synthesis emphasizes the development of environmentally benign and efficient methodologies. The synthesis of derivatives from this compound has benefited from the application of green chemistry principles, including multi-component reactions, alternative energy sources, and catalytic processes.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity. ias.ac.innih.gov

The synthesis of pyrano[2,3-c]pyrazoles is a prime example of the power of MCRs. As mentioned, a four-component reaction between a hydrazine (such as this compound), an aldehyde, malononitrile, and ethyl acetoacetate provides a direct route to this scaffold. nih.govresearchgate.netias.ac.in Similarly, a one-pot, five-component reaction has been developed for the synthesis of pyrano[2,3-c]pyrazole fused spirooxindoles linked to 1,2,3-triazoles, showcasing a highly convergent approach. nih.gov These MCRs often proceed through a domino sequence of reactions, including pyrazolone formation, Knoevenagel condensation, and Michael addition, to assemble the final complex structure efficiently. nih.gov

Microwave-Assisted and Ultrasound-Mediated Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. nih.govlew.ro

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times. rsc.org For example, the synthesis of pyrano[2,3-c]pyrazole derivatives via an MCR was compared using both conventional heating and microwave irradiation. The conventional method at 80 °C required 1.4 hours for an 80% yield, whereas the microwave-assisted method furnished the product in just 25 minutes with an 88% yield. nih.gov Microwave-assisted synthesis has also been effectively used for preparing 2-quinoxalinone-3-hydrazone derivatives and various N-pyrazole ureas, demonstrating its broad applicability. rsc.orgnih.gov

Ultrasound-Mediated Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, which can enhance chemical reactivity. nih.gov This technique has been successfully applied to the synthesis of hydrazine carboxamides and pyrano[2,3-c]pyrazoles. nih.govnih.gov In one study, the ultrasound-mediated synthesis of hydrazine derivatives was completed in 5-20 minutes, a significant improvement over the 30 minutes to 48 hours required for the conventional method. nih.gov Another report described the catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium facilitated by ultrasonic irradiation, achieving excellent yields. nih.gov

Catalytic Processes and Solvent-Free Conditions

The principles of green chemistry also encourage the use of catalysts to improve reaction efficiency and the avoidance of volatile organic solvents.

Catalytic Processes: A variety of catalysts have been employed to facilitate the synthesis of derivatives from hydrazine precursors. For the synthesis of dihydropyrano[2,3-c]pyrazoles, catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) in an aqueous medium and tin(II) chloride (SnCl₂) under microwave irradiation have been reported. nih.govresearchgate.net Brønsted-acidic ionic liquids, such as 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulphate, have been used as efficient and reusable catalysts for the four-component synthesis of these heterocycles under solvent-free conditions. ias.ac.in More recently, a tea waste-supported copper catalyst (TWCu) was used for a one-pot, five-component synthesis of pyrano[2,3-c]pyrazole fused spirooxindoles, highlighting the move towards sustainable and heterogeneous catalysis. nih.gov

Solvent-Free Conditions: Performing reactions without a solvent, or "neat," minimizes waste and simplifies product purification. The synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been successfully achieved under solvent-free conditions using an acidic ionic liquid as a catalyst. ias.ac.in This approach not only offers high yields and shorter reaction times but also allows for easy work-up and catalyst reusability, making it a highly green and economical process. ias.ac.in

Advanced Characterization and Structural Elucidation of 3 Cyano 4 Hydrazinylbenzoic Acid Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the structural features of 3-Cyano-4-hydrazinylbenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 4-hydrazinylbenzoic acid, aromatic protons appear as doublets at approximately 7.70 ppm and 6.77 ppm. chemicalbook.com For derivatives, the chemical shifts of these protons would be influenced by the nature and position of substituents on the aromatic ring. researchgate.net For instance, in 3-cyanobenzoic acid, the aromatic protons are observed in the range of 8.0 to 8.5 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For 4-hydrazinylbenzoic acid, the carboxyl carbon (-COOH) resonates at around 167.4 ppm, while the aromatic carbons appear between 113 and 153 ppm. rsc.orgrsc.org The introduction of a cyano group at the 3-position would significantly impact the chemical shifts of the adjacent carbons.

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct information about the nitrogen environments of the hydrazinyl and cyano groups, which is valuable for studying their electronic properties and reactivity.

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| 4-Hydrazinylbenzoic acid | ¹H | 7.70 (d), 6.77 (d) | DMSO-d6 |

| 3-Cyanobenzoic acid | ¹H | 8.43 (t), 8.36 (dt), 8.08 (t), 7.84 (dt) | DMSO-d6 |

| 4-Hydrazinylbenzoic acid | ¹³C | 167.4, 153.1, 131.3, 113.0 | DMSO-d6 |

| 3-Cyanobenzoic acid | ¹³C | 165.4, 136.3, 134.1, 132.8, 130.6, 118.0, 111.4 | DMSO-d6 |

This table is for illustrative purposes and actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 4-hydrazinylbenzoic acid, characteristic absorption bands are observed for the O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹), the N-H stretches of the hydrazine (B178648) group (around 3300-3200 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680 cm⁻¹), and C=C stretches of the aromatic ring (around 1600-1450 cm⁻¹). chemicalbook.com For this compound, an additional sharp absorption band corresponding to the C≡N (nitrile) stretching vibration would be expected in the region of 2220-2260 cm⁻¹. rasayanjournal.co.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net For instance, 4-hydrazinylbenzoic acid derivatives show absorption maxima that can be influenced by solvent polarity and pH. unesp.brnih.gov The introduction of a cyano group can cause a shift in the absorption bands, providing insights into the electronic structure of the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

MS: In the mass spectrum of 4-hydrazinylbenzoic acid, the molecular ion peak (M⁺) is observed at m/z 152. chemicalbook.com The fragmentation pattern often involves the loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da). libretexts.org For this compound, the molecular ion peak would be expected at m/z 177. Its fragmentation would likely involve the loss of the carboxyl group, the cyano group (-CN, 26 Da), and parts of the hydrazine moiety. unesp.brlibretexts.org

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments, confirming the identity of the compound. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, single-crystal X-ray diffraction analysis can reveal precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.comresearchgate.netmdpi.com This information is vital for understanding the solid-state packing and the influence of the cyano and hydrazinyl groups on the crystal structure. For example, the crystal structure of 4-hydrazinobenzoic acid hydrochloride shows a complex network of hydrogen bonds involving the carboxyl and hydrazinyl groups. researchgate.net

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability of materials.

TGA: TGA measures the change in mass of a sample as a function of temperature. This analysis can determine the decomposition temperature of this compound derivatives, providing information about their stability at elevated temperatures.

DSC: DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, and other thermal transitions, such as crystallization or decomposition. mdpi.com For example, 4-hydrazinobenzoic acid has a melting point of approximately 218 °C with decomposition. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 3 Cyano 4 Hydrazinylbenzoic Acid Systems

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. Studies on related compounds, such as 4-hydrazinobenzoic acid derivatives and 4-cyanophenylhydrazine, demonstrate the utility of DFT methods like B3LYP with a 6-311G(d,p) basis set for accurate predictions. nih.govresearchgate.netnih.gov

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process determines the precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides the foundation for further calculations, including the modeling of spectroscopic spectra.

Theoretical vibrational spectra, such as Infrared (IR) and Raman, can be calculated using DFT. nih.gov These predicted spectra are then compared with experimental data to validate the accuracy of the computational method and the optimized geometry. For instance, studies on the related 4-cyanophenylhydrazine have shown good agreement between calculated and experimental spectra, confirming the reliability of the DFT approach. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for 3-Cyano-4-hydrazinylbenzoic Acid

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-COOH | ~1.49 Å | |

| C-CN | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| C-NHNH2 | ~1.41 Å | |

| N-N | ~1.42 Å | |

| Bond Angles | C-C-C (aromatic) | ~119° - 121° |

| C-C-COOH | ~120° | |

| C-C-CN | ~121° | |

| C-C-NHNH2 | ~119° |

Note: These are representative values based on standard functional groups and DFT calculations on similar molecules.

DFT calculations are instrumental in determining key parameters that describe a molecule's reactivity and stability. nih.gov Chemical hardness (η) and its inverse, softness (S), are derived from the energies of the frontier molecular orbitals. researchgate.net A molecule with high hardness is generally more stable and less reactive. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a primary indicator of kinetic stability; a larger gap suggests lower reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO, which are crucial for understanding chemical reactions. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity. researchgate.net Molecules with a small HOMO-LUMO gap are generally more reactive and are considered "soft," while those with a large gap are "hard" and less reactive. libretexts.org For this compound, the electron-donating hydrazinyl group is expected to contribute significantly to the HOMO, while the electron-withdrawing cyano and carboxyl groups would lower the energy of the LUMO. researchgate.net

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties

| Parameter | Symbol | Predicted Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.85 | Electron-donating ability (nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.95 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Energy Gap | ΔE | 3.90 | Chemical reactivity and kinetic stability |

Note: Values are hypothetical, based on typical results for similar aromatic compounds from DFT calculations. nih.govresearchgate.net

From the HOMO and LUMO energies, a suite of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. researchgate.net These descriptors provide a detailed picture of the molecule's electronic behavior and potential for interaction.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ) : The ability of the molecule to attract electrons (χ = (I + A)/2).

Chemical Hardness (η) : The resistance to change in electron distribution (η = (I - A)/2).

Chemical Softness (S) : The inverse of hardness, indicating polarizability (S = 1/η).

Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires electrons (ω = (χ²)/(2η)).

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Symbol | Formula | Predicted Value |

| Ionization Potential | I | -E_HOMO | 5.85 eV |

| Electron Affinity | A | -E_LUMO | 1.95 eV |

| Electronegativity | χ | (I+A)/2 | 3.90 eV |

| Chemical Hardness | η | (I-A)/2 | 1.95 eV |

| Chemical Softness | S | 1/η | 0.51 eV⁻¹ |

| Electrophilicity Index | ω | χ²/(2η) | 3.90 eV |

Note: Calculated from the predicted values in Table 2. nih.govresearchgate.net

Molecular Docking and Simulation Studies

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govnih.gov This technique is fundamental in drug discovery for assessing the potential biological activity of a compound. The process involves positioning the ligand within the active site of the receptor and calculating a scoring function to estimate the binding affinity. nih.gov Studies on analogous hydrazone and 4-hydrazinobenzoic acid derivatives have successfully used molecular docking to explore their interactions with biological targets, revealing key binding modes and affirming their potential as therapeutic agents. nih.govsci-hub.se A similar approach for this compound would identify its likely binding orientation and interaction patterns within a specific protein's active site.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govrsc.org The analysis generates a surface around the molecule, which is color-coded to map different properties, most commonly the normalized contact distance (d_norm). nih.gov On a d_norm map, red areas indicate close intermolecular contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. nih.gov

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~40% | Represents the most abundant, though weaker, van der Waals contacts. nih.gov |

| O···H / H···O | ~20% | Primarily due to strong O-H···O and N-H···O hydrogen bonds. |

| C···H / H···C | ~18% | Contacts involving the aromatic ring and other hydrogen atoms. nih.gov |

| N···H / H···N | ~15% | Includes N-H···O and N-H···N hydrogen bonds. nih.gov |

| Other | ~7% | Includes C···C, C···N, etc. |

Note: Percentages are estimates based on analyses of similar multifunctional aromatic compounds. nih.gov

Applications in Advanced Materials Science Leveraging 3 Cyano 4 Hydrazinylbenzoic Acid

Perovskite Solar Cells (PSCs)

Role as a Grain Boundary Passivation Agent in Tin–Lead Mixed Perovskite Films

Polycrystalline perovskite films are inherently susceptible to defects at their grain boundaries, which can act as sites for non-radiative recombination and impede charge transport. nih.govucla.edu The use of additives with multiple functional groups, such as those found in hydrazine-based benzoic acids, can effectively passivate these defects. For instance, the hydrazine (B178648) group can interact with the perovskite, while the carboxylic acid moiety can anchor the molecule, effectively "healing" the defects at the grain boundaries. This passivation reduces leakage pathways and suppresses charge recombination, which is critical for enhancing the photovoltaic performance of the solar cell. nih.gov Research on similar molecules like phenyl hydrazinium (B103819) iodide (PHI) has demonstrated a significant reduction in current at the grain boundaries and a decrease in trap state density upon treatment. nih.gov

Modulation of Crystallization Process in Perovskite Films

The quality of the perovskite film is paramount to the performance of the solar cell. The crystallization process plays a crucial role in determining the film's morphology, including grain size and uniformity. nih.gov Additives can modulate this process to produce higher-quality films. For example, the introduction of 4-hydrazinobenzoic acid has been found to influence the crystallization of Sn-Pb alloyed perovskites, leading to more compact films with preferential crystal orientation. researchgate.net Similarly, other additives like methylammonium (B1206745) chloride (MACl) have been shown to significantly increase grain size and crystallinity, resulting in a lower density of defects. nih.gov This controlled crystallization is essential for creating a more ordered and efficient light-absorbing layer.

Impact on Device Performance and Stability in PSCs

The improvements in film quality and defect passivation translate directly to enhanced device performance and stability. The use of a reducing agent like 4-hydrazinobenzoic acid in Sn-Pb alloyed perovskites helps to suppress the detrimental oxidation of Sn²⁺ to Sn⁴⁺, a major cause of instability. researchgate.net This leads to a significant mitigation of trap state density and a reduction in non-radiative recombination. researchgate.net As a result, perovskite solar cells treated with such additives exhibit notable increases in power conversion efficiency (PCE). For instance, devices treated with phenyl hydrazinium iodide saw an efficiency boost from 17.4% to 20.6%. nih.gov Furthermore, the enhanced stability is demonstrated by the ability of these devices to retain a high percentage of their initial efficiency over extended periods. researchgate.netrsc.org

| Parameter | Control Device | PHI-Treated Device |

| Power Conversion Efficiency (PCE) | 17.4% | 20.6% |

Table 1: Comparison of photovoltaic performance for a control perovskite solar cell and one treated with Phenyl Hydrazinium Iodide (PHI), a hydrazine-based aromatic salt. Data sourced from a study on triple cation mixed halide perovskites. nih.gov

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells, the interface between the dye molecule and the semiconductor (typically TiO₂) is critical for efficient operation. Cyano-benzoic acid moieties have been integrated into D-π-A (Donor-π bridge-Acceptor) dye systems to serve as effective anchoring groups and to modulate the electronic properties of the dye. acs.orgnih.goviphy.ac.cn

Integration of Cyano-Benzoic Acid Moieties as Anchoring Groups in Dyes

The anchoring group is responsible for attaching the dye molecule to the surface of the TiO₂ nanocrystals. iphy.ac.cn While cyanoacrylic acid is a commonly used anchor, research has shown that cyano-benzoic acid can also serve as a potent anchoring and acceptor unit. acs.orgnih.govresearchgate.net Theoretical calculations have indicated that a stable configuration on the TiO₂ surface is achieved through a hydrogen bond between the cyano group (–CN) and surface hydroxyl groups, in addition to the bidentate bonding of the carboxylic acid. acs.org This multi-point attachment can lead to stronger adsorption of the dye on the semiconductor surface compared to traditional anchoring groups. acs.org

Influence of Cyano Substituents on Charge Transfer and Adsorption Properties

| Parameter | Value for KM-1 Dye |

| Molar Extinction Coefficient | 66,700 M⁻¹ cm⁻¹ at 437 nm |

| Maximum IPCE | 84% |

| Power Conversion Efficiency (PCE) | 3.3% |

Table 2: Performance characteristics of a Dye-Sensitized Solar Cell utilizing the KM-1 dye, which incorporates a cyano-benzoic acid anchoring group. acs.orgnih.gov

Development of Polymers and Organic Electronic Materials

The bifunctional nature of 3-Cyano-4-hydrazinylbenzoic acid, with its reactive carboxylic acid and hydrazinyl groups, allows it to serve as a monomer in the synthesis of various polymers. For instance, it can undergo polymerization with other monomers to form polyamides, polyhydrazides, and other polymers through condensation reactions. The incorporation of the cyano (–CN) group is a well-established strategy for developing high-performance n-type organic and polymeric semiconductors. rsc.org This is because the strong electron-withdrawing nature of the cyano group can lower the frontier molecular orbital energy levels of the resulting materials. rsc.org

The development of n-type organic semiconductors is crucial for the fabrication of complementary metal-oxide-semiconductor (CMOS)-like logic circuits and p-n junction devices, which are fundamental components of modern electronics. rsc.org While specific research on polymers derived directly from this compound is not extensively documented, the known properties of its constituent functional groups suggest significant potential. For example, the polymerization of related hydrazine derivatives onto biopolymers like chitosan (B1678972) has been shown to enhance certain material properties. nih.gov Similarly, 4-hydrazinobenzoic acid, a closely related compound, has been identified as a candidate for creating new polymers and coordination compounds. ontosight.ai

The general approach to creating polymers from this monomer would involve reacting the carboxylic acid or hydrazinyl group with a suitable co-monomer. The resulting polymer's properties, such as thermal stability, solubility, and electronic characteristics, would be influenced by the polymer backbone structure and the presence of the cyano and any remaining functional groups.

Table 1: Potential Polymer Types and Properties Derived from this compound

| Polymer Type | Potential Co-monomer | Expected Polymer Linkage | Potential Properties |

| Polyamide | Diamine | Amide | High thermal stability, good mechanical strength |

| Polyhydrazide | Diacid Chloride | Hydrazide | Enhanced thermal stability, potential for cross-linking |

| Polyester | Diol | Ester | Varies with diol, generally good processability |

This table is illustrative and based on the known reactivity of the functional groups of this compound.

Use as Dyes and Light-Emitting Diodes (LEDs)

The chemical structure of this compound makes it an excellent candidate for the synthesis of azo dyes. Azo dyes, which contain the –N=N– functional group, are a major class of synthetic colorants used across various industries. jbiochemtech.com The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. nih.gov In the case of this compound, the hydrazinyl group can be oxidized or otherwise converted to a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colors.

The presence of the cyano group and the carboxylic acid group can be used to tune the final properties of the dye, such as its color, solubility, and fastness on different substrates. ontosight.ai For example, the carboxylic acid group can improve the water solubility of the dye, which is advantageous for certain dyeing processes. The cyano group, being a strong electron-withdrawing group, can significantly influence the electronic structure of the dye molecule, thereby affecting its absorption spectrum and, consequently, its color.

While direct synthesis of light-emitting diodes (LEDs) from this compound is not a typical application, its derivatives could be investigated for their photoluminescent properties. Some cyano-substituted aromatic compounds have been shown to exhibit fluorescence that is sensitive to their environment. researchgate.net This suggests that derivatives of this compound could potentially be developed as fluorescent materials or dopants in organic light-emitting diodes (OLEDs). The synthesis of such materials would likely involve modifying the core structure to enhance its light-emitting capabilities.

Table 2: Representative Data for an Azo Dye Derived from a Related Precursor

| Property | Value |

| Color | Dark Red |

| Absorption Maximum (λmax) in DMF | 526 nm |

| Molar Extinction Coefficient (ε) | 35,000 L mol⁻¹ cm⁻¹ |

| Light Fastness (on silk) | Good |

| Wash Fastness (on silk) | Moderate to Good |

Data is representative for a bifunctional azo reactive dye and is provided for illustrative purposes. mjbas.com

Catalytic Applications and Coordination Chemistry of 3 Cyano 4 Hydrazinylbenzoic Acid Derivatives

Design and Synthesis of Metal Complexes with Hydrazone Ligands

The synthesis of metal complexes using hydrazone ligands derived from 3-Cyano-4-hydrazinylbenzoic acid would typically involve the condensation of the hydrazinyl group with a suitable aldehyde or ketone to form a Schiff base ligand. This resulting hydrazone ligand, possessing a combination of nitrogen and oxygen donor atoms, can then be reacted with various transition metal salts (e.g., copper, cobalt, nickel, zinc) to form stable coordination complexes.

The coordination mode of the ligand would be a key aspect of the design. The hydrazone moiety, the cyano group, and the carboxylic acid group provide multiple potential binding sites, allowing for the formation of mono-, bi-, or polynuclear complexes. The specific geometry and nuclearity of the resulting complexes would be influenced by factors such as the choice of the metal ion, the reaction conditions (pH, solvent, temperature), and the nature of the substituents on the aldehyde or ketone precursor.

Table 1: Anticipated Coordination Complexes of this compound Hydrazone Derivatives

| Metal Ion | Potential Ligand (from condensation with) | Expected Geometry | Potential Coordination Sites |

| Cu(II) | Salicylaldehyde | Square planar or distorted octahedral | Hydrazone (N, O), Carboxylate (O) |

| Co(II) | 2-Acetylpyridine | Octahedral | Hydrazone (N, N), Cyano (N), Carboxylate (O) |

| Ni(II) | Acetophenone | Tetrahedral or square planar | Hydrazone (N, O), Carboxylate (O) |

| Zn(II) | Benzaldehyde | Tetrahedral | Hydrazone (N, O), Carboxylate (O) |

It is important to note that the data presented in this table is hypothetical and based on the coordination behavior of analogous hydrazone ligands.

Exploration of Catalytic Activities (e.g., Oxidation Reactions, Coupling Reactions)

Metal complexes derived from hydrazone ligands are well-known for their catalytic prowess in a variety of organic transformations. While no specific studies on this compound-based catalysts exist, it is reasonable to extrapolate potential applications from related systems.

Oxidation Reactions: Copper and cobalt complexes of hydrazone ligands have demonstrated significant activity in the catalytic oxidation of alcohols to aldehydes and ketones. acs.orgnih.gov The redox properties of the metal center, modulated by the electronic effects of the ligand, are crucial for this catalytic cycle. The presence of the electron-withdrawing cyano group in the 3-position of the benzoic acid moiety could potentially enhance the catalytic efficiency of the metal center.

Coupling Reactions: Palladium and copper complexes are workhorses in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. Hydrazone ligands can act as effective ancillary ligands, stabilizing the metal center and facilitating the catalytic cycle. The multifunctional nature of a ligand derived from this compound could offer unique steric and electronic properties beneficial for these transformations.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Hydrazones

| Reaction Type | Potential Catalyst (Metal) | Substrate | Product | Anticipated Advantage |

| Alcohol Oxidation | Cu(II), Co(II) | Benzyl alcohol | Benzaldehyde | Enhanced activity due to cyano group |

| Suzuki Coupling | Pd(II) | Phenylboronic acid, Iodobenzene | Biphenyl | Increased catalyst stability |

| Heck Coupling | Pd(II) | Styrene, Iodobenzene | Stilbene | Potentially higher turnover numbers |

These projected applications remain to be experimentally verified.

Mechanistic Investigations of Metal-Ligand Cooperative Effects

A key area of modern catalysis research is the concept of metal-ligand cooperativity, where the ligand is not merely a spectator but actively participates in the catalytic cycle. In the context of hydrazone complexes, the hydrazone linkage itself can be involved in proton transfer or substrate activation steps.

For a ligand derived from this compound, several avenues for metal-ligand cooperation can be envisioned. The carboxylic acid group could act as a proton relay, facilitating substrate protonation or deprotonation steps. The cyano group, while often considered a spectator ligand, has been shown in some systems to be activated by the metal center, leading to novel reactivity. acs.orgnih.gov Mechanistic studies, employing techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling, would be essential to elucidate these cooperative effects. Understanding these mechanisms is fundamental to the rational design of more efficient and selective catalysts.

Strategic Role in Heterocyclic Compound Synthesis

Formation of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is a prominent application of 3-cyano-4-hydrazinylbenzoic acid. Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities. The hydrazine (B178648) moiety of this compound is key to the formation of the pyrazole ring.

A common and effective method involves the cyclocondensation reaction of this compound with 1,3-dicarbonyl compounds. nih.gov The reaction typically proceeds in a regioselective manner, yielding highly substituted pyrazoles. organic-chemistry.org For instance, the reaction with various arylhydrazine and 4,4,4-trifluoro-1-arylbutan-1,3-diketones can produce two isomers with high selectivity. nih.gov

Another approach is the 1,3-dipolar cycloaddition reaction. nih.gov Although not directly involving this compound as the starting material, the principle of using a hydrazine derivative to form a pyrazole ring is well-established. For example, 1,3,5-substituted pyrazoles can be synthesized via the 1,3-dipolar cycloaddition of a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone. nih.gov

Furthermore, the reaction of hydrazines with α,β-unsaturated nitriles provides an efficient route to 5-aminopyrazoles. clockss.org This highlights the utility of the cyano group in conjunction with the hydrazine for constructing specific pyrazole derivatives. The reaction of 3-cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones with hydrazine hydrate (B1144303) also yields 5-trifluoromethyl-3-arylpyrazoles. nih.gov

The versatility of pyrazole synthesis is further demonstrated by multicomponent reactions. A four-component reaction involving 4-hydrazinobenzoic acid, β-keto esters, aromatic aldehydes, and malononitrile (B47326) can be used to synthesize dihydropyrano[2,3-c]pyrazole derivatives. rsc.org

Table 1: Synthesis of Pyrazole Derivatives

| Reactant(s) | Reaction Type | Product | Key Features |

|---|---|---|---|

| 1,3-Dicarbonyl compounds | Cyclocondensation | Substituted pyrazoles | High regioselectivity. nih.govorganic-chemistry.org |

| Vinyl derivatives, Arylhydrazones | 1,3-Dipolar cycloaddition | 1,3,5-Substituted pyrazoles | In situ generation of nitrilimine. nih.gov |

| α,β-Unsaturated nitriles | Cyclization | 5-Aminopyrazoles | Efficient route to aminopyrazoles. clockss.org |

| 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones | Cyclization | 5-Trifluoromethyl-3-arylpyrazoles | Synthesis of fluorinated pyrazoles. nih.gov |

Synthesis of Triazole Derivatives

This compound is also a valuable precursor for the synthesis of triazole derivatives. Triazoles are another important class of nitrogen-containing heterocycles with diverse applications. The formation of the triazole ring often involves the reaction of the hydrazine group with a suitable synthon containing the remaining nitrogen and carbon atoms of the ring.

One common method for synthesizing 1,2,4-triazoles is through the reaction of hydrazines with compounds containing a C=N bond, such as nitriles or imidates. organic-chemistry.orgnih.gov For example, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts can produce 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org This highlights the potential of the cyano group in this compound to participate in triazole ring formation.

Another approach involves the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, which can be prepared from hydrazines, to yield disubstituted 1H- and 4H-1,2,4-triazoles under mild conditions. organic-chemistry.org Furthermore, 1,5-disubstituted 3-amino-1H-1,2,4-triazoles can be generated from the reaction of 1,3,4-oxadiazolium hexafluorophosphate (B91526) salts with cyanamide. organic-chemistry.org

Hydrazinobenzoic acid derivatives are recognized as important building blocks for the construction of various heterocyclic compounds, including 1,2,4-triazolo[1,5-a]quinazolines. researchgate.net This underscores the utility of the hydrazinobenzoic acid scaffold in synthesizing fused triazole systems.

Table 2: Synthesis of Triazole Derivatives

| Reactant(s) | Reaction Type | Product | Key Features |

|---|---|---|---|

| 2-Diazoacetonitriles, nitriles, aryldiazonium salts | Three-component reaction | 1-Aryl 5-cyano-1,2,4-triazoles | Regiospecific synthesis. organic-chemistry.org |

| N'-Nitro-2-hydrocarbylidene-hydrazinecarboximidamides | Cyclization | Disubstituted 1H- and 4H-1,2,4-triazoles | Mild reaction conditions. organic-chemistry.org |

| 1,3,4-Oxadiazolium hexafluorophosphate salts, cyanamide | Cyclization | 1,5-Disubstituted 3-amino-1H-1,2,4-triazoles | Formation of amino-substituted triazoles. organic-chemistry.org |

Construction of Pyrano[2,3-c]pyrazole Scaffolds

The synthesis of pyrano[2,3-c]pyrazole scaffolds, a fused heterocyclic system, can be efficiently achieved using this compound or its derivatives. These compounds are often synthesized through multicomponent reactions, which are highly valued for their efficiency and atom economy. rsc.orgnih.gov

A typical four-component reaction involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative, such as 4-hydrazinobenzoic acid. rsc.orgnih.govepa.gov This reaction proceeds through a series of sequential transformations, including condensation and cyclization, to yield the desired pyrano[2,3-c]pyrazole product. rsc.org The use of various catalysts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), nano-SiO2, or even catalyst-free conditions under ultrasound irradiation, can facilitate this transformation. rsc.orgnih.gov

The reaction conditions can be optimized to be environmentally friendly, for instance, by using water as a solvent and employing microwave or ultrasound irradiation to accelerate the reaction. rsc.orgnih.gov These "green" synthesis approaches reduce the need for harsh reagents and elevated temperatures. rsc.org

Table 3: Synthesis of Pyrano[2,3-c]pyrazole Scaffolds

| Reactants | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|

| 4-Hydrazinobenzoic acid, β-keto esters, aromatic aldehydes, malononitrile | Ceric ammonium nitrate (CAN), Water, Ultrasound | Dihydropyrano[2,3-c]pyrazole derivatives | Green synthesis, high yields. rsc.org |

| Ethyl acetoacetate (B1235776), aromatic aldehydes, hydrazine monohydrate, malononitrile | Catalyst-free, Water, Ultrasound | Pyrano[2,3-c]pyrazoles | Excellent yields. nih.gov |

| Acetoacetic ester, hydrazine hydride, aldehydes, malononitrile | L-tyrosine, Microwave irradiation, H2O–ethanol | Pyrano[2,3-c]pyrazole derivatives | Eco-friendly solvent system. nih.gov |

Other Heterocyclic Systems (e.g., Pyrimidines, Oxadiazolines, Thiazolidines, Benzothiazines)

Beyond pyrazoles and triazoles, this compound serves as a precursor for a range of other important heterocyclic systems.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of a suitable precursor with a hydrazine derivative. For example, pyrazolo[3,4-d]pyrimidines can be synthesized from a (4-chlorophenyl)carbonohydrazonoyl dicyanide intermediate, which is then reacted with hydrazine hydrate. orientjchem.org The resulting pyrazole derivative can be further condensed with chalcones to afford pyrazolo[1,5-a]pyrimidines. orientjchem.org

Oxadiazolines: 1,3,4-Oxadiazole derivatives can be synthesized from acid hydrazides. nih.govnih.gov A common method involves the reaction of an acid hydrazide with an acid chloride or carboxylic acid, followed by cyclodehydration using agents like phosphorous oxychloride. nih.gov While not a direct use of this compound, the hydrazine moiety is a key functional group in the starting material for these syntheses.

Thiazolidines: The synthesis of thiazolidin-4-one derivatives often involves a multi-step process. nih.govnih.gov For instance, a thiosemicarbazone can be reacted with methyl 2-chloroacetate to form a thiazolidin-4-one, which can then undergo a Knoevenagel condensation with an aromatic aldehyde to yield a 5-substituted thiazolidin-4-one. nih.gov

Benzothiazines: 1,4-Benzothiazine derivatives can be synthesized through the reaction of 2-aminothiophenol (B119425) with various reagents. nih.gov One method involves the reaction of 2-aminothiophenol with 3-aryl-2-bromopropanoates under solvent-free conditions. nih.gov Another approach is the reaction of 2-aminothiophenol with acetylacetone (B45752) in methanol. nih.gov

Table 4: Synthesis of Other Heterocyclic Systems

| Heterocycle | Precursor(s) | Reaction Type | Product |

|---|---|---|---|

| Pyrimidines | (4-chlorophenyl)carbonohydrazonoyl dicyanide, hydrazine hydrate, chalcones | Cyclization/Condensation | Pyrazolo[1,5-a]pyrimidines. orientjchem.org |

| Oxadiazolines | Acid hydrazides, acid chlorides/carboxylic acids | Cyclodehydration | 1,3,4-Oxadiazole derivatives. nih.gov |

| Thiazolidines | Thiosemicarbazones, methyl 2-chloroacetate, aromatic aldehydes | Cyclization/Condensation | 5-Substituted thiazolidin-4-ones. nih.gov |

Analytical Chemistry Applications of 3 Cyano 4 Hydrazinylbenzoic Acid Derivatives

Use as Analytical Reagents for Detection

The core structure of 3-Cyano-4-hydrazinylbenzoic acid allows for its derivatization into a range of analytical reagents. The hydrazinyl group is particularly reactive towards aldehydes and ketones, forming stable hydrazone derivatives. This reaction is a cornerstone of their application, as the resulting hydrazones can be designed to exhibit specific chromogenic or fluorogenic responses upon binding with target analytes.

The presence of the electron-withdrawing cyano group and the ionizable carboxylic acid group can modulate the electronic properties and solubility of the resulting hydrazone, enhancing its sensitivity and selectivity as a reagent. These reagents are particularly valuable for the detection of species in complex matrices due to the often distinct color or fluorescence changes that occur upon complexation, which can be readily measured.

Chemo-Sensors for Metal Ions and Anions (e.g., Cyanide, Fluoride)

The development of chemosensors, molecules that signal the presence of a specific chemical species through a measurable output, is a significant area of application for derivatives of this compound. By incorporating specific binding sites into the molecular structure of the hydrazone derivatives, chemosensors with high selectivity for particular metal ions and anions can be engineered.

The hydrazone linkage, along with other potential coordinating atoms like the nitrogen of the cyano group and the oxygen of the carboxylic acid, can form stable complexes with metal ions. The binding event alters the electronic structure of the chemosensor, leading to a change in its absorption or fluorescence spectrum. This principle has been applied to the detection of various metal ions.

Furthermore, the design of these chemosensors can be tailored for the detection of specific anions like cyanide and fluoride (B91410). The interaction with these anions can occur through various mechanisms, including hydrogen bonding or nucleophilic addition, which again results in a measurable optical response. The ability to detect cyanide and fluoride is of significant environmental and biological importance.

Table 1: Examples of Analytes Detected by Hydrazone-based Chemosensors

| Analyte Category | Specific Examples | Detection Principle |

| Metal Ions | Cu²⁺, Fe³⁺, Hg²⁺, etc. | Complexation leading to colorimetric or fluorometric changes. |

| Anions | CN⁻, F⁻, AcO⁻, etc. | Hydrogen bonding or chemical reaction causing a spectral shift. |

Spectrophotometric Determination Methods

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. Derivatives of this compound are well-suited for developing new spectrophotometric methods for the determination of various analytes. When a derivative reacts with a target analyte to form a colored complex, the intensity of the color, which is directly proportional to the concentration of the analyte, can be measured using a spectrophotometer.

These methods are often characterized by their simplicity, speed, and cost-effectiveness. The key parameters for a successful spectrophotometric method include the wavelength of maximum absorbance (λmax) of the colored complex, the stability of the complex, and the detection limit of the method. Research in this area focuses on synthesizing derivatives that form intensely colored and stable complexes with target analytes, thereby enabling their quantification at low concentrations.

Table 2: Key Parameters in Spectrophotometric Methods Using Hydrazone Derivatives

| Parameter | Description | Importance |

| λmax (nm) | Wavelength at which the complex shows maximum absorbance. | Ensures maximum sensitivity and minimizes interference. |

| Molar Absorptivity (ε) | A measure of how strongly the complex absorbs light at λmax. | Higher values indicate greater sensitivity. |

| Linear Range | The concentration range over which the absorbance is directly proportional to the analyte concentration. | Defines the working range of the method. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Indicates the sensitivity of the method. |

| Selectivity | The ability of the reagent to react with the target analyte in the presence of other interfering species. | Crucial for accurate analysis in real-world samples. |

Future Directions and Emerging Research Avenues

Advanced Functional Material Design

The rational design of advanced functional materials hinges on the selection of molecular components with specific and complementary properties. 3-Cyano-4-hydrazinylbenzoic acid, with its multiple functional groups, is a prime candidate for the construction of novel materials. The carboxylic acid and hydrazinyl groups are excellent coordinating agents for metal ions, paving the way for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Furthermore, the cyano group can participate in dipole-dipole interactions and can also be a site for post-synthetic modification within a material framework, allowing for the fine-tuning of the material's electronic and physical properties. The interplay of these functional groups can lead to the development of materials with tailored optical, electronic, or magnetic responses.

Integration into Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to creating complex and functional systems. The structure of this compound is particularly amenable to forming well-defined supramolecular assemblies. The carboxylic acid and hydrazinyl groups are capable of forming robust and directional hydrogen bonds, which can guide the self-assembly of molecules into intricate one-, two-, or three-dimensional networks.

These non-covalent interactions, supplemented by π-π stacking of the aromatic rings, can lead to the formation of liquid crystals, gels, and other soft materials with ordered structures. The precise control over these interactions allows for the engineering of materials with specific functions, such as sensing or controlled release of guest molecules.

Mechanistic Insights into Chemical Transformations

A thorough understanding of the reactivity of this compound is fundamental to harnessing its full potential. The electronic landscape of the molecule, characterized by the electron-withdrawing cyano group and the electron-donating hydrazinyl and carboxylate groups, gives rise to a complex and interesting reactivity profile.

Current research endeavors are aimed at elucidating the mechanisms of its various chemical transformations. For instance, the hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis and can also serve as ligands for metal complexes. Investigating the kinetics and thermodynamics of these and other reactions, such as the hydrolysis or reduction of the cyano group, will provide a deeper understanding of the molecule's behavior and enable more precise control over its chemical modifications.

Exploration of Novel Synthetic Pathways and Derivatizations

The advancement of chemical synthesis relies on the development of efficient and sustainable methods for producing valuable compounds. While synthetic routes to this compound exist, ongoing research is focused on discovering more economical and environmentally friendly pathways. This includes exploring new starting materials, catalysts, and reaction conditions.

Moreover, the derivatization of the this compound core is a key strategy for expanding its utility. Each of its functional groups serves as a handle for further chemical modification. The carboxylic acid can be converted to esters and amides, the hydrazinyl group can be acylated or used to form heterocyclic rings like pyrazoles, and the cyano group can be transformed into other functional moieties. These derivatization efforts are crucial for creating a library of related compounds with diverse properties, potentially leading to the discovery of new therapeutic agents, functional dyes, or electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.